6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
Description
Historical Context of Quinolone Scaffold Research in Medicinal Chemistry
The story of the quinolones begins in the early 1960s with the unexpected discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. chemspider.com This finding marked the dawn of the quinolone era in antibacterial research. Nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, exhibited modest activity against Gram-negative bacteria and was primarily used for treating urinary tract infections. chemspider.com
The true potential of the quinolone scaffold was unlocked with the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones. This modification dramatically enhanced the antibacterial spectrum and potency of these compounds. The subsequent decades witnessed a surge in research, leading to the development of successive generations of fluoroquinolones with improved pharmacokinetic properties and broader activity against both Gram-positive and Gram-negative pathogens.
The primary mechanism of action of these antibacterial agents involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. This targeted interference with essential bacterial processes underscores the elegance and efficacy of the quinolone-3-carboxylic acid pharmacophore.
Contemporary Relevance of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid in Chemical Biology
While the historical significance of the quinolone scaffold is firmly rooted in its antibacterial applications, the contemporary relevance of derivatives such as this compound is expanding into new domains of chemical biology. Although specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structural motifs suggest potential for exploration in several areas.
The synthesis of this compound can be conceptually approached through established methodologies for quinolone synthesis. The Gould-Jacobs reaction, a cornerstone in quinoline (B57606) chemistry, provides a viable pathway. wikipedia.orgmdpi.comablelab.eu This reaction typically involves the condensation of an appropriately substituted aniline (B41778), in this case, 4-ethoxyaniline, with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the corresponding ethyl ester, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. google.comnih.gov Subsequent hydrolysis of the ester group would yield the target carboxylic acid. chemicalbook.com
The presence of the 4-hydroxy and 3-carboxylic acid functionalities imparts the ability to chelate metal ions, a property that is increasingly being explored for various biological applications. Furthermore, the ethoxy group at the 6-position can influence the molecule's lipophilicity and pharmacokinetic properties, potentially modulating its interaction with biological targets. While a patent has mentioned the ethyl ester of this compound as a flavor modifier, the biological profile of the parent carboxylic acid remains an area ripe for investigation. google.com
Overview of Research Trajectories for Quinolone-3-carboxylic Acid Architectures
The research landscape for quinolone-3-carboxylic acid architectures is dynamic and multifaceted, extending far beyond their traditional role as antibacterial agents. Current research trajectories are exploring the potential of this versatile scaffold in a variety of therapeutic areas and as molecular probes.
Table 1: Evolving Applications of the Quinolone-3-Carboxylic Acid Scaffold
| Research Area | Key Findings and Directions |
| Anticancer Agents | Derivatives are being investigated for their ability to inhibit topoisomerases in cancer cells, induce apoptosis, and overcome multidrug resistance. Modifications at various positions of the quinolone ring are being explored to enhance potency and selectivity. |
| Antiviral Agents | The quinolone scaffold has shown promise in the development of inhibitors against viral enzymes, including HIV integrase. Structure-activity relationship studies are ongoing to optimize antiviral efficacy. |
| Enzyme Inhibition | Beyond topoisomerases, quinolone-3-carboxylic acid derivatives are being designed and synthesized as inhibitors for a range of other enzymes implicated in disease, such as protein kinases. acs.org |
| Materials Science | The unique photophysical properties of certain quinolone derivatives make them attractive candidates for applications in materials science, including as components of organic light-emitting diodes (OLEDs) and fluorescent sensors. |
These expanding research horizons highlight the remarkable adaptability of the quinolone-3-carboxylic acid scaffold. The continuous exploration of new derivatives and their biological activities ensures that this chemical architecture will remain a significant focus of scientific inquiry for the foreseeable future. The potential of underexplored compounds like this compound within these new paradigms awaits dedicated investigation.
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMATZBTAXOKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349456 | |
| Record name | 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51726-50-2, 303121-10-0 | |
| Record name | 6-Ethoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51726-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations for 6 Ethoxy 4 Hydroxyquinoline 3 Carboxylic Acid and Analogues
Elucidation of Novel Reaction Pathways for 4-Hydroxyquinoline-3-carboxylic Acid Synthesis
The construction of the 4-hydroxyquinoline-3-carboxylic acid core is a pivotal step in the synthesis of the target molecule. Several named reactions have been historically employed and continue to be refined for this purpose.
Gould-Jacobs Cyclization and its Derivatives in the Context of 6-Ethoxy Substitution
The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com The reaction sequence commences with the condensation of an aniline (B41778) derivative with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonate intermediate. wikipedia.orgmdpi.com Subsequent thermal cyclization of this intermediate leads to the formation of the 4-hydroxy-3-carboalkoxyquinoline core. wikipedia.orgmdpi.com The final steps involve saponification of the ester to the carboxylic acid, followed by decarboxylation if the unsubstituted 4-hydroxyquinoline is desired. wikipedia.org
In the context of synthesizing 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid, the starting aniline would be 4-ethoxyaniline. The presence of the electron-donating ethoxy group at the para-position of the aniline is generally considered favorable for the Gould-Jacobs reaction. dbpedia.org The reaction mechanism initiates with a nucleophilic attack from the amine nitrogen of 4-ethoxyaniline onto the electrophilic carbon of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol (B145695) to yield diethyl (4-ethoxyphenylamino)methylenemalonate. wikiwand.com The critical step is the thermal 6-electron cyclization, which is a benzannulation process, to form the quinoline (B57606) ring system. wikipedia.orgwikiwand.com This is followed by hydrolysis of the ethyl ester at the 3-position to afford the final carboxylic acid.
A general representation of the Gould-Jacobs reaction for the synthesis of the ethyl ester of the target compound is as follows:

Reaction scheme for the Gould-Jacobs synthesis of ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.
While specific kinetic and mechanistic data for the 6-ethoxy substituted case are not extensively detailed in readily available literature, the general mechanism provides a robust framework for understanding the transformation. The regioselectivity of the cyclization is directed by the substitution pattern of the aniline precursor. For 4-ethoxyaniline, cyclization occurs at the ortho-position to the amino group, leading to the desired 6-ethoxy substitution pattern on the quinoline ring.
Friedländer and Pfitzinger Condensations: Mechanistic Insights and Application to this compound Precursors
The Friedländer and Pfitzinger reactions represent alternative pathways to quinoline cores, which can be adapted for the synthesis of precursors to this compound.
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as diethyl malonate. For the synthesis of a precursor to the target molecule, a 2-amino-5-ethoxybenzaldehyde (B8740340) or a related ketone would be required. The reaction can be catalyzed by acids or bases and proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. While a versatile method, the availability of the appropriately substituted 2-aminoaryl carbonyl compound can be a limiting factor.
The Pfitzinger reaction offers a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org To achieve the 6-ethoxy substitution, 5-ethoxyisatin would be the required starting material. The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in the isatin to form an intermediate keto-acid. wikipedia.org This is followed by condensation with a carbonyl compound containing an α-methylene group to form an imine, which then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org
A plausible reaction scheme using 5-ethoxyisatin is depicted below:

General Pfitzinger reaction scheme for the synthesis of a 6-ethoxyquinoline-4-carboxylic acid derivative.
The choice of the carbonyl compound in the Pfitzinger reaction determines the substituents at the 2- and 3-positions of the resulting quinoline. To obtain the 3-carboxylic acid functionality directly, a more complex carbonyl precursor would be necessary. More commonly, the Pfitzinger reaction is used to generate a quinoline-4-carboxylic acid, which would then require further functionalization at the 3-position.
Conrad-Limpach Synthesis and its Adaptations for Substituted Quinolines
The Conrad-Limpach synthesis provides a method for the preparation of 4-hydroxyquinolines (or 4-quinolones) through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions, particularly the temperature, can influence the regioselectivity of the initial condensation, leading to either the 4-quinolone (Conrad-Limpach) or the 2-quinolone (Knorr) product.
For the synthesis of this compound, 4-ethoxyaniline would be reacted with a β-ketoester such as diethyl 2-formylmalonate or a similar precursor that can introduce the carboxylic acid functionality at the 3-position. The mechanism involves the formation of a Schiff base intermediate, which then undergoes thermal cyclization at high temperatures (around 250 °C) to form the 4-hydroxyquinoline. wikipedia.org The use of high-boiling inert solvents like mineral oil can significantly improve the yields of the cyclization step. wikipedia.org
Multicomponent Reaction Strategies for this compound Frameworks
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Doebner reaction is a notable MCR for the synthesis of quinoline-4-carboxylic acids. wikipedia.org This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.org
In the context of the target molecule, 4-ethoxyaniline could be used as the aniline component. The reaction is versatile and has been shown to be effective for anilines bearing both electron-donating and electron-withdrawing groups. nih.gov The general mechanism is thought to proceed via either an initial aldol condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or through the formation of a Schiff base between the aniline and the aldehyde, followed by reaction with the enol of pyruvic acid. wikipedia.org Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org While this reaction directly yields a quinoline-4-carboxylic acid, it does not inherently produce the 4-hydroxy-3-carboxylic acid substitution pattern of the target molecule. Modifications to the starting materials or subsequent transformations would be necessary.
Catalytic Approaches in the Synthesis of this compound and Related Structures
Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and sustainability.
Palladium-Catalyzed Decarbonylative Cross-Coupling Methods in Quinoline Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Decarbonylative coupling reactions, in particular, have emerged as a powerful tool for the synthesis of functionalized aromatic and heterocyclic compounds from carboxylic acid derivatives. acs.org
While not a direct synthesis of the quinoline ring itself, palladium-catalyzed decarbonylative cross-coupling can be envisioned as a method to functionalize a pre-formed quinolinone-3-carboxylic acid. nih.gov For instance, a 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid could potentially be coupled with various (hetero)aryl halides to introduce substituents at the 3-position, following decarboxylation. acs.orgnih.gov This method offers a modular approach to a variety of 3-substituted 4-quinolinones.
The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by coordination of the carboxylate, decarboxylation, and reductive elimination to form the C-C bond.
| Reaction Name | Starting Materials | Key Intermediates | Product Type | Relevance to Target Compound |
| Gould-Jacobs | 4-Ethoxyaniline, Diethyl ethoxymethylenemalonate | Diethyl (4-ethoxyphenylamino)methylenemalonate | 4-Hydroxyquinoline-3-carboxylate | Direct synthesis of the core structure. |
| Friedländer | 2-Amino-5-ethoxybenzaldehyde, Diethyl malonate | Aldol or Schiff base adduct | Quinoline-3-carboxylate | Synthesis of a key precursor. |
| Pfitzinger | 5-Ethoxyisatin, Carbonyl compound | Keto-acid, Enamine | Quinoline-4-carboxylic acid | Synthesis of a related quinoline core. |
| Conrad-Limpach | 4-Ethoxyaniline, β-Ketoester | Schiff base | 4-Hydroxyquinoline | Synthesis of the 4-hydroxyquinoline scaffold. |
| Doebner | 4-Ethoxyaniline, Aldehyde, Pyruvic acid | Schiff base, Michael adduct | Quinoline-4-carboxylic acid | Multicomponent synthesis of a related quinoline. |
| Pd-catalyzed Decarbonylative Coupling | Quinolinone-3-carboxylic acid, (Hetero)aryl halide | Organopalladium species | 3-Aryl-4-quinolinone | Functionalization of the quinoline core. |
Metal-Free and Green Chemistry Synthetic Routes for Quinoline Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives, aiming to reduce the environmental impact of chemical processes. This has led to the development of metal-free synthetic routes that often employ alternative energy sources and environmentally benign solvents.
One of the most prominent methods for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction . This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. Traditionally, this cyclization requires high temperatures, often necessitating the use of high-boiling point solvents like diphenyl ether or Dowtherm A. nih.govwikipedia.org These solvents, however, can be difficult to remove and pose environmental concerns.
To address these issues, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of quinoline derivatives. Microwave irradiation can significantly accelerate the Gould-Jacobs reaction, leading to shorter reaction times and often improved yields. ablelab.eugoogle.com This technique allows for rapid and efficient heating of the reaction mixture, often under solvent-free conditions, which aligns with the principles of green chemistry. For instance, the synthesis of various 3-acetyl-4-hydroxyquinoline derivatives has been successfully achieved with good yields using microwave irradiation, demonstrating the versatility of this approach. google.com A one-pot microwave-assisted procedure for the synthesis of ethyl-quinolon-4-one-3-carboxylates from p-substituted anilines and DEEM has also been developed, offering a fast and clean route to these intermediates. conicet.gov.ar
The use of ionic liquids (ILs) as both catalysts and solvents is another significant advancement in the green synthesis of quinolines. Ionic liquids are salts with low melting points that offer several advantages, including low vapor pressure, high thermal stability, and the ability to be recycled. While their application to the synthesis of this compound specifically is not extensively documented, their utility in related quinoline syntheses, such as the Friedländer reaction, suggests their potential in developing greener protocols for the target molecule.
Furthermore, metal-free cyclization reactions are being explored. For example, the cyclization of anilidomethylenemalonates, the intermediates in the Gould-Jacobs reaction, can be achieved thermally without the need for a metal catalyst. google.com Research into visible-light-promoted cascade cyclizations under metal- and photocatalyst-free conditions for other heterocyclic systems also points towards future possibilities for the synthesis of quinolines. researchgate.net
Regioselectivity and Stereoselectivity in the Functionalization of this compound
The functionalization of the pre-formed this compound ring system is crucial for generating a diverse range of analogues with potentially enhanced biological activities. The regioselectivity of these functionalization reactions is primarily governed by the electronic properties of the existing substituents on the quinoline ring.
The quinoline ring is susceptible to electrophilic aromatic substitution . The directing effects of the substituents on the benzene (B151609) ring of the quinoline nucleus play a critical role in determining the position of substitution. In the case of this compound, the 6-ethoxy group is an electron-donating group (EDG) due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring through resonance. Electron-donating groups are typically ortho, para-directors. d-nb.infosynarchive.com Therefore, the ethoxy group at the C6 position would be expected to direct incoming electrophiles to the C5 and C7 positions.
Conversely, the carboxylic acid group at the C3 position and the carbonyl group of the 4-quinolone tautomer are electron-withdrawing groups (EWGs). Electron-withdrawing groups are generally meta-directors. synarchive.com However, the directing influence of these groups would primarily affect the pyridine (B92270) ring.
The functionalization can also be directed by converting one of the existing functional groups into a directing group. For example, the N-oxide of a quinoline can direct C-H functionalization to the C2 and C8 positions. rsc.org While this approach has been demonstrated for 4-hydroxyquinoline, its application to the 6-ethoxy derivative would provide a powerful tool for selective modification at these positions.
Stereoselectivity in the functionalization of this compound is a less explored area. The molecule itself is achiral. The introduction of a stereocenter would require a reaction at a prochiral center or the use of a chiral reagent or catalyst. For instance, if a substituent were to be introduced at the C3 position that creates a chiral center, a stereoselective synthesis would be necessary to obtain a single enantiomer. While the synthesis of chiral quinoline derivatives has been reported, for example, through asymmetric synthesis, specific methods for the stereoselective functionalization of the target molecule are not well-documented in the literature. google.com
Optimization of Reaction Conditions and Yield for Academic Scale Synthesis
The optimization of reaction conditions is a critical aspect of synthetic chemistry, particularly for academic scale synthesis where efficiency and reproducibility are paramount. For the synthesis of this compound, which is often prepared via the Conrad-Limpach or Gould-Jacobs reactions, key parameters that can be optimized include temperature, solvent, and reaction time.
The Conrad-Limpach synthesis , which involves the condensation of an aniline with a β-ketoester, typically requires high temperatures for the cyclization step to achieve good yields. nih.govwikipedia.org The choice of solvent has a significant impact on the reaction outcome. High-boiling point solvents are generally preferred to facilitate the thermal cyclization.
A study on the Conrad-Limpach synthesis of a 4-hydroxyquinolone derivative investigated the effect of different solvents on the reaction yield. The results, summarized in the table below, demonstrate a clear correlation between the boiling point of the solvent and the yield of the product.
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 32 |
| n-Butyl Benzoate | 250 | 59 |
| iso-Butyl Benzoate | 241 | 66 |
| 1,2,4-Trichlorobenzene | 214 | 61 |
| 2-Nitrotoluene | 222 | 61 |
| 2,6-di-tert-Butylphenol | 253 | 65 |
| Diphenyl Ether | 259 | 65 |
| Dowtherm A | 257 | 65 |
This data clearly indicates that solvents with boiling points above 240°C generally provide higher yields in the Conrad-Limpach cyclization. nih.gov
Similarly, for the Gould-Jacobs reaction , temperature and reaction time are crucial parameters. Microwave-assisted synthesis has been shown to be an effective method for optimizing this reaction. A study on the microwave-assisted Gould-Jacobs reaction for the synthesis of a 4-hydroxyquinoline derivative provided the following data on the effect of temperature and time on the yield.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 250 | 10 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 20 | 10 |
| 4 | 300 | 20 | 28 |
| 5 | 300 | 5 | 47 |
These results highlight that a higher temperature (300 °C) is more effective for the cyclization, and that a shorter reaction time (5 minutes) at this temperature can provide a significantly higher yield compared to longer reaction times, likely due to the minimization of product degradation. ablelab.eu
For academic scale synthesis, these optimization studies provide valuable guidance. The use of a high-boiling, inert solvent or the application of microwave irradiation can lead to significant improvements in yield and reaction efficiency for the preparation of this compound and its analogues.
Investigations into the Biological Activities and Pharmacological Mechanisms of 6 Ethoxy 4 Hydroxyquinoline 3 Carboxylic Acid Derivatives
Anticancer Activity and Cellular Pathway Modulation
Quinoline (B57606) derivatives have emerged as a significant class of compounds in anticancer drug development, demonstrating efficacy through mechanisms such as the inhibition of critical cell signaling receptors, interaction with DNA, modulation of transcription pathways, and induction of apoptosis. arabjchem.org
Inhibition of Insulin-like Growth Factor Receptors (IGF-1R and IGF-2R) by Quinoline Carboxylic Acids
The insulin-like growth factor (IGF) signaling system is crucial for the growth and survival of many cancer cells, making its components, particularly the IGF-1 receptor (IGF-1R), attractive targets for cancer therapy. nih.govfrontiersin.org Research has demonstrated that certain quinoline-carboxylic acids can act as potent inhibitors of the interaction between IGF and its binding proteins (IGFBPs). nih.gov For instance, a series of 4-benzylquinolines were developed and tested for their ability to disrupt the IGF/IGFBP-3 complex. nih.gov
Further studies have identified specific quinolone derivatives that directly inhibit the IGF-1R. CHM-1, a synthetic 2-phenyl-4-quinolone derivative, was found to selectively block the auto-phosphorylation of IGF-1R. nih.gov This inhibition distinguishes IGF-1R from other related tyrosine kinase receptors like the insulin (B600854) receptor (IR), epidermal growth factor receptor (EGFR), and others, highlighting the potential for targeted therapy. nih.gov The inhibition of IGF-1R by such compounds effectively blocks downstream signaling pathways, including the phosphorylation of ERK1/2, which is critical for cell proliferation in cancers like glioblastoma multiforme. nih.gov
DNA Minor Groove Binding as a Mechanism of Action for Quinolone Derivatives
One of the established mechanisms of action for the antitumor activity of certain quinoline derivatives is their ability to bind to the minor groove of DNA. nih.gov Small, crescent-shaped molecules can fit into the minor groove, displacing the structured spine of water molecules. nih.gov This binding is favored by a large entropic increase from the release of counter-ions and is stabilized by van der Waals forces and hydrogen bonds, particularly with adenine-thymine (A-T) rich sequences.
This interaction can disrupt essential cellular processes by interfering with protein-DNA interactions, thereby inhibiting replication and transcription in malignant cells. nih.gov In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have supported this mechanism, showing that these compounds bind effectively within the A/T minor groove region of a B-DNA duplex. researchgate.net The substitution at the 2nd position of the quinoline ring, such as a carbonyl group, can act as a hydrogen bond donor/acceptor, facilitating interaction with adenine (B156593) and guanine (B1146940) nucleic acid bases. researchgate.net This binding can lead to DNA condensation or damage, ultimately inducing apoptosis in cancer cells. researchgate.net
Modulation of Signal Transducer and Activator of Transcription 3 (STAT3) Pathways by Quinoline-4-carboxylic Acid Derivatives
The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a key role in cell growth, survival, and differentiation. Its persistent activation is a characteristic of many human cancers, making it a prime target for anticancer drug development. Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of the STAT3 signaling pathway. acs.orgnih.gov
One such derivative, YHO-1701, demonstrates significant antitumor activity by specifically abrogating STAT3 signaling in cancer cells. acs.orgnih.gov Studies have shown that YHO-1701 has a favorable specificity for STAT3 and can suppress downstream targets like survivin, an apoptosis inhibitor. acs.org The development of such compounds provides a targeted approach to treating cancers that are dependent on the STAT3 pathway for their proliferation and survival. acs.orgnih.gov
Interaction with NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Apoptosis Induction by 8-Hydroxyquinoline (B1678124) Derivatives
NAD(P)H Quinone Dehydrogenase 1 (NQO1) is an enzyme that is often overexpressed in various human cancers, including breast, colon, and lung cancer. nih.govresearchgate.net This differential expression between cancer and normal cells presents a strategic target for selective cancer therapy. nih.gov Some quinoline-5,8-dione derivatives are excellent substrates for NQO1, which catalyzes their reduction. This NQO1-mediated redox cycling leads to the generation of reactive oxygen species (ROS), inducing significant oxidative stress within the cancer cells. nih.gov
This increase in intracellular ROS can trigger lethal mitochondrial dysfunction and ultimately lead to apoptosis. nih.gov For example, certain 8-hydroxyquinoline derivatives have been shown to induce apoptosis through the mitochondrial pathway. researchgate.net This mechanism allows for selective killing of cancer cells that overexpress NQO1, while sparing normal cells with lower NQO1 levels. nih.gov
Selective Cytotoxicity against Human Carcinoma Cell Lines by Quinoline Derivatives
A crucial attribute for any potential anticancer agent is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. Numerous studies have demonstrated that various quinoline derivatives possess this selective cytotoxicity. For instance, novel fluorinated quinoline analogues showed potent anticancer activity against triple-negative breast cancer (TNBC) cells, with IC50 values in the low micromolar range, while exhibiting no toxicity to non-tumorigenic breast cells at doses up to 100 μM. acs.org Similarly, other research has confirmed that synthesized quinoline and quinolone derivatives were cytotoxic towards cancerous cell lines (HeLa, MCF-7, K-562) but remained inactive against normal cell lines. nih.gov
This selectivity is a recurring theme in the investigation of quinoline derivatives. One study reported that the cytotoxicity of a specific guanidine (B92328) derivative was approximately 600-fold lower against normal fibroblasts than against A549 (lung) and MCF-7 (breast) cancer cell lines. arabjchem.org Another series of 4-oxoquinoline-3-carboxamide derivatives exhibited significant cytotoxic activity against a gastric cancer cell line but were not active against a normal cell line, in contrast to the standard chemotherapeutic drug doxorubicin. nih.gov The mechanism for this selectivity can sometimes be attributed to the acidic tumor microenvironment, which favors the absorption of weakly acidic drug candidates into cancer cells. researchgate.net
| Compound/Derivative Series | Cancer Cell Line(s) | Observed IC50 / Effect | Selectivity Noted | Reference |
|---|---|---|---|---|
| Fluorinated quinoline analogues (e.g., 6a, 6b, 6d, 6f) | MDA-MB-468 (TNBC) | IC50 values of 2.5−5 μM | Nontoxic to non-tumorigenic breast cells (MCF-10A) up to 100 μM | acs.org |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | 82.9% reduction in cellular growth | Selective only towards cancer cell lines (HeLa, MCF-7, K-562) vs. normal cells | nih.gov |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | HL-60 (Leukemia), U937 (Lymphoma) | IC50 of 19.88 μg/ml (HL-60), 43.95 μg/ml (U937) | Toxic to human HL-60 and U937 cell lines | arabjchem.org |
| 8-hydroxy-2-quinolinecarbaldehyde (3) | Hep3B (Hepatocellular carcinoma) | MTS50 of 6.25 μg/mL | More sensitive to Hep3B than to non-tumor NIH3T3 cells | nih.gov |
| 4-Oxoquinoline-3-carboxamide derivatives (16b, 17b) | Gastric cancer cell line | Significant cytotoxic activity | Not active against a normal cell line | nih.gov |
Anti-HIV-1 Activity and Integrase Inhibition Mechanisms
The emergence of quinoline derivatives as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) has marked a significant advancement in antiretroviral therapy. researchgate.net The viral enzyme integrase (IN), which is essential for inserting the viral DNA into the host cell's genome, is a key target for these compounds. nih.govmdpi.com This enzyme has no counterpart in mammalian cells, making it an ideal target for developing inhibitors with high selectivity and low toxicity. nih.gov
Quinoline-based compounds, such as the clinically evaluated drug elvitegravir (B1684570) (GS-9137), have demonstrated excellent antiretroviral efficacy. researchgate.netnih.gov The primary mechanism of action involves the inhibition of the catalytic activity of HIV-1 integrase. researchgate.net The integrase enzyme performs two critical catalytic functions: 3'-processing, where it cleaves a dinucleotide from each 3' end of the viral DNA, and strand transfer, where it ligates the processed viral DNA into the host genome. mdpi.com
Styrylquinoline (SQ) derivatives have been shown to efficiently inhibit the 3'-processing activity of integrase, with studies suggesting that this inhibition is achieved by preventing the recognition and binding of the viral DNA to the enzyme. nih.gov Other novel bifunctional quinolonyl diketo acid derivatives are potent inhibitors of both the 3'-processing and the strand transfer steps. nih.gov These compounds often work by chelating with two magnesium ions in the integrase active site, which is a common feature for this class of inhibitors. mdpi.com The development of these quinoline-based integrase inhibitors represents a promising strategy for the treatment of HIV/AIDS. researchgate.net
| Compound/Derivative Series | Target | Activity/Potency | Mechanism | Reference |
|---|---|---|---|---|
| Quinolonyl diketo acid derivative (8) | HIV-1 in H9/HTLVIIIB cells | EC50 = 4.29 μM, CC50 > 200 μM | Potent inhibitor of both 3'-processing and strand transfer steps of integrase | nih.gov |
| Styrylquinoline (SQ) derivatives | HIV-1 Integrase | IC50 of 0.5 to 5 μM | Inhibits 3'-processing by preventing IN-DNA recognition (competitive inhibition) | nih.gov |
| Elvitegravir (GS-9137) | HIV-1 Integrase | Clinically evaluated | Integrase strand transfer inhibitor | researchgate.netnih.gov |
| 7-Hydrazo-8HQ derivatives | HIV-1 Integrase | Submicromolar activity in infected cells | Inhibition of integrase-catalyzed processes | mdpi.com |
Chelation of Divalent Metal Ions (Mg2+) in HIV-1 Integrase Active Site by 4-Hydroxyquinoline-3-carbohydrazides
A crucial mechanism for the anti-HIV-1 activity of certain quinoline derivatives is the chelation of divalent metal ions, specifically magnesium ions (Mg2+), within the active site of HIV-1 integrase. nih.gov This enzyme is essential for the replication of the HIV-1 virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. The catalytic activity of HIV-1 integrase is dependent on the presence of two Mg2+ ions in its active site. nih.gov
Derivatives such as 4-hydroxyquinoline-3-carbohydrazides have been designed to target this very mechanism. nih.gov Docking studies have shown that the carboxylic and hydroxyl groups of these compounds can bind to the Mg2+ ions in the integrase active site. nih.gov This chelation process disrupts the normal function of the enzyme, thereby inhibiting viral replication. The ability of these molecules to effectively bind to these metal ions is a key determinant of their inhibitory potency. nih.govnih.gov
Structure-Mechanism Relationships for HIV-1 Integrase Inhibitors
The effectiveness of quinoline derivatives as HIV-1 integrase inhibitors is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features required for potent inhibition. For styrylquinoline derivatives, for instance, a carboxyl group at the C-7 position and a hydroxyl group at the C-8 position of the quinoline ring are critical for in vitro activity. nih.gov
The nature and position of substituents on the quinoline scaffold significantly influence the compound's ability to interact with the integrase enzyme. nih.govmdpi.com While some modifications are well-tolerated, others can lead to a complete loss of activity. nih.gov For example, replacing the 7-carboxyl group with a 7-carbomethoxy group in certain styrylquinolines rendered the compound inactive. mdpi.com These findings underscore the importance of specific functional groups in mediating the interaction with the HIV-1 integrase active site and highlight the intricate relationship between the inhibitor's structure and its mechanism of action.
Antimicrobial Efficacy and Mechanistic Studies
Quinoline derivatives have a long-standing history as effective antimicrobial agents. Their efficacy extends to a broad range of bacteria and fungi, and in some cases, protozoan parasites like the ones that cause malaria.
Analogues of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govosti.gov The primary mode of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV. wikipedia.orgopenstax.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to a halt in cell division and ultimately, bacterial death. wikipedia.org
The antibacterial spectrum can be influenced by the specific substitutions on the quinoline ring. For example, certain 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have shown potent activity against gram-negative microorganisms and Staphylococcus aureus. nih.gov The structural features of these molecules allow them to effectively target and inhibit key bacterial enzymes, making them valuable candidates for the development of new antibacterial drugs.
The therapeutic potential of substituted quinolines extends beyond their antibacterial effects, with many derivatives exhibiting significant antifungal and antimalarial properties. nih.govmdpi.comresearchgate.net In the realm of antifungal research, certain fluorinated quinoline analogs have shown good activity against various phytopathogenic fungi. mdpi.com
As antimalarial agents, quinoline-based compounds have been a cornerstone of treatment for centuries. nih.gov The mechanism of action for many antimalarial quinolines, such as chloroquine (B1663885), involves interference with the parasite's detoxification of heme in the food vacuole. nih.gov The accumulation of toxic heme leads to the death of the parasite. nih.gov The development of quinoline-based hybrids, which combine the quinoline scaffold with other pharmacophores, is an active area of research aimed at overcoming drug resistance in malaria parasites. nih.govmdpi.com
Anti-Inflammatory and Antioxidant Research of Quinoline Derivatives
Quinoline derivatives have been investigated for their potential as anti-inflammatory and antioxidant agents. nih.govbenthamdirect.comresearchgate.net Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Certain quinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage models. epa.gov
Structure Activity Relationship Sar Investigations for 6 Ethoxy 4 Hydroxyquinoline 3 Carboxylic Acid Analogues
Impact of Substituents on Quinolone Scaffold at Positions C-2, C-3, C-4, C-6, C-7, C-8, and N-1
Modifications across the quinolone nucleus have been extensively explored to enhance physical, chemical, pharmacokinetic, and pharmacological properties. nih.gov
C-2 Position: While less commonly modified, substitutions at the C-2 position can impact activity. Bulky hydrophobic substituents at this position have been found to be necessary for the inhibition of certain enzymes like dihydroorotate (B8406146) dehydrogenase by some quinoline (B57606) analogues. nih.gov However, for antibacterial quinolones, this position is typically unsubstituted, as the presence of a double bond between C-2 and C-3 is considered essential for activity. mdpi.com
C-6 Position: The substituent at C-6 is a key determinant of potency and spectrum. The introduction of a fluorine atom at this position was a pivotal discovery, dramatically increasing the activity of the quinolone class, leading to the widely used fluoroquinolones. rsc.orgmdpi.com This substitution enhances cell penetration and gyrase inhibition. mdpi.com In the case of the subject compound, an ethoxy group is present. While fluorine is most common, other groups at C-6, such as a nitro group, have also been investigated for developing antimycobacterial agents. nih.gov
C-7 Position: The C-7 substituent profoundly influences potency, spectrum, and pharmacokinetics. researchgate.net The introduction of a basic piperazinyl ring at this position led to improved activity against Gram-negative microorganisms. mdpi.com Subsequently, various heterocyclic rings, such as alkylated piperazines and pyrrolidines, have been incorporated to increase serum half-life and enhance potency against Gram-positive bacteria. researchgate.netrsc.org The steric bulk of the C-7 substituent is also a critical factor, with increasing bulk often ameliorating CNS side effects. researchgate.net
C-8 Position: Modifications at the C-8 position can modulate activity and phototoxicity. A halogen (fluorine or chlorine) at C-8 improves oral absorption and activity against anaerobes. researchgate.net Alternatively, a methoxy (B1213986) (–OCH₃) group at this position has been shown to surpass other substitutions in improving activity and spectrum, particularly against Gram-positive strains. nih.gov Hydrogen and methoxy groups at C-8 are associated with low phototoxicity, whereas a halogen increases it. researchgate.net
The following table summarizes the general impact of various substituents at key positions on the quinolone scaffold.
| Position | Common Substituents | General Impact on Biological Activity |
| N-1 | Cyclopropyl (B3062369), Ethyl, Fluoroethyl, 2,4-Difluorophenyl | Improves overall potency and enzyme interaction. researchgate.netresearchgate.netrsc.org |
| C-5 | Amino (–NH₂), Hydroxyl (–OH), Methyl (–CH₃) | Enhances activity against Gram-positive bacteria. rsc.org |
| C-6 | Fluorine (–F), Ethoxy (–OC₂H₅), Nitro (–NO₂) | Crucial for potency; fluorine significantly increases antibacterial spectrum and gyrase inhibition. rsc.orgmdpi.com |
| C-7 | Piperazine, Pyrrolidine (often alkylated) | Influences potency, spectrum, and pharmacokinetics; enhances Gram-positive activity. researchgate.netmdpi.com |
| C-8 | Methoxy (–OCH₃), Fluorine (–F), Chlorine (–Cl) | Improves Gram-positive activity and oral absorption; influences phototoxicity. researchgate.netnih.gov |
Role of the Carboxylic Acid Moiety at Position 3 in Biological Activity
The carboxylic acid group at the C-3 position is a cornerstone of the biological activity of this class of compounds. mdpi.com It is part of the essential 1,4-dihydro-4-oxo-3-pyridine carboxylic acid structure required for antibacterial action. mdpi.com This moiety, in conjunction with the C-4 keto group, forms a critical bidentate chelation site for metal ions, particularly Mg²⁺. nih.govnih.gov This chelation is fundamental to the mechanism of action, as it facilitates the binding of the quinolone molecule to the DNA-DNA gyrase complex. nih.gov
The interaction is mediated through a water-metal ion bridge, stabilizing the complex and inhibiting the re-ligation of cleaved DNA, which ultimately leads to bacterial cell death. nih.gov Consequently, modifications that remove or drastically alter this carboxylic acid group, such as reduction or replacement, typically lead to a significant loss of antibacterial efficacy. researchgate.net However, converting the carboxylic acid to an ester (esterification) or an amide (carboxamides) are common prodrug strategies or methods to explore alternative therapeutic targets, such as anticancer or antiviral agents. researchgate.netnih.govmdpi.com
Influence of the Hydroxyl Group at Position 4 on Receptor Binding and Activity
The group at position 4, typically a carbonyl (keto) oxygen, is indispensable for the biological activity of antibacterial quinolones. nih.govmdpi.com Together with the C-3 carboxylic acid, the C-4 keto group is essential for the metal ion chelation that underpins the interaction with the DNA-gyrase complex. nih.govnih.gov A planarity between the 4-oxo group and the 3-carboxylic group is thought to be important for this binding. nih.gov
In the specific case of 4-hydroxyquinolines, the hydroxyl group exists in tautomeric equilibrium with the 4-keto form. This 4-hydroxy/4-oxo tautomerism is a key feature of the scaffold. The 4-oxo tautomer is the one that participates in the crucial metal chelation for antibacterial activity. nih.govnih.gov Therefore, the presence of this functionality, whether represented as a hydroxyl or keto group, is a strict requirement for the canonical mechanism of action involving DNA gyrase inhibition. nih.gov Studies on 4-hydroxyquinoline-3-carboxylic acids have shown their ability to inhibit enzymes like malate (B86768) dehydrogenase, indicating that this scaffold can interact with various biological targets. nih.gov
Structure-Based Design Principles for Enhanced Efficacy and Selectivity
Structure-based design for quinolone derivatives aims to optimize interactions with target enzymes, such as bacterial DNA gyrase and topoisomerase IV, while minimizing off-target effects. Key principles involve modulating the substituents at various positions to fine-tune the compound's properties.
Enhancing Target Affinity: Docking studies confirm that the C-3/C-4 keto-acid region is the primary anchor to the enzyme-DNA complex via a magnesium ion bridge. nih.gov Design strategies focus on optimizing the substituents at N-1 and C-7 to establish additional favorable interactions within the binding pocket. For instance, the N-1 cyclopropyl group fits into a hydrophobic pocket created by the DNA base pairs. researchgate.net
Improving Spectrum of Activity: To broaden the spectrum, particularly against Gram-positive bacteria and anaerobes, modifications at C-7, C-8, and C-5 are employed. Bulky, alkylated heterocyclic rings at C-7 and methoxy or halogen groups at C-8 have proven effective. researchgate.netrsc.org
Overcoming Resistance: A major goal is to design quinolones active against resistant strains. Resistance often arises from mutations in the target enzymes. The binding of quinolones that can overcome resistance is primarily mediated by the C-7 substituent, making it a focal point for designing novel derivatives. acs.org
Modulating Physicochemical Properties: Substituents are chosen to balance lipophilicity and hydrophilicity, which affects cell penetration, oral absorption, and serum half-life. For example, a fluorine atom at C-6 increases lipophilicity and cell uptake. mdpi.com
Pharmacophore Elucidation for 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid Derivatives
A pharmacophore model for this class of compounds outlines the essential structural features required for biological activity, primarily as antibacterial agents targeting DNA gyrase.
The key elements of the pharmacophore include:
A Hydrogen Bond Acceptor: The keto oxygen at the C-4 position. nih.gov
A Negatively Ionizable Feature: The carboxylic acid at the C-3 position. nih.gov These two features are crucial for the metal ion chelation that anchors the molecule to the enzyme-DNA complex. nih.gov
An Aromatic Ring System: The bicyclic quinolone core, which engages in stacking interactions with the DNA bases at the cleavage site. nih.gov
A Hydrophobic Group: Typically a small alkyl or cyclopropyl group at the N-1 position, which occupies a hydrophobic pocket. researchgate.net
A Substituent Vector at C-7: This position accommodates a variety of, often basic, heterocyclic rings that modulate spectrum, potency, and pharmacokinetic properties. researchgate.netmdpi.com
A Substituent Vector at C-6: This position, occupied by an ethoxy group in the parent compound, is a critical site for potency modulation, famously occupied by fluorine in fluoroquinolones. rsc.org
These pharmacophoric features collectively ensure the correct orientation and binding of the molecule within the active site of bacterial topoisomerases, leading to the inhibition of DNA replication and cell death.
Computational Chemistry and Molecular Modeling Studies of 6 Ethoxy 4 Hydroxyquinoline 3 Carboxylic Acid
Molecular Docking Simulations with Biological Targets (e.g., DNA, Integrase, Kinases)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein or nucleic acid targets.
For the quinoline (B57606) class of compounds, molecular docking has been instrumental in elucidating their mechanisms of action against various biological targets. Derivatives of 4-hydroxyquinoline-3-carboxylic acid are known to target bacterial DNA gyrase, an enzyme crucial for DNA replication, which explains their antibacterial effects. nih.gov Docking studies on similar fluoroquinolones against E. coli DNA Gyrase B have revealed binding affinities ranging from -6.0 to -7.2 kcal/mol. nih.gov
Furthermore, quinoline-3-carboxamide (B1254982) derivatives have been identified as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family, such as ATM kinase. mdpi.comresearchgate.net Docking simulations show that the quinoline nitrogen atom often forms a key hydrogen bond interaction with the hinge region of the kinase domain, acting as an ATP-competitive inhibitor. mdpi.comresearchgate.net Although specific docking studies targeting 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid against DNA, integrase, or kinases are not prominently reported, its structural similarity to these studied compounds suggests it could engage in similar interactions.
Table 1: Representative Biological Targets and Binding Interactions for the Quinoline Scaffold Note: This table illustrates common targets for quinoline derivatives. Specific studies on this compound are required to confirm its activity against these targets.
| Target Class | Specific Target Example | Key Interacting Residues (Typical) | Type of Inhibition |
| Topoisomerase | DNA Gyrase B | Asp, Arg, Gly | Competitive |
| Kinase | ATM Kinase | Hinge region amino acids | ATP-Competitive |
| Viral Enzyme | HIV-1 Integrase | Catalytic triad (B1167595) (Asp, Asp, Glu) | Strand Transfer Inhibition |
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors of Quinolines
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. nih.gov These methods provide insights into properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential.
For quinoline derivatives, DFT studies help in understanding their chemical behavior. A key area of analysis is the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. nih.gov While specific DFT calculations for this compound are not available in the reviewed literature, such studies on related molecules have been performed to predict their electronic properties and reactivity profiles. mdpi.comresearchgate.net These calculations are fundamental for rational drug design, helping to predict how modifications to the quinoline scaffold, such as the addition of the ethoxy group, might influence its biological activity.
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods are crucial for predicting the strength and nature of the interaction between a ligand and its target receptor before synthesis and biological testing. Binding affinity, often expressed as a docking score (e.g., in kcal/mol) or an inhibition constant (Ki), quantifies the strength of this interaction.
Studies on various quinoline-3-carboxylate derivatives have used docking simulations to predict their binding affinities against a range of targets. For instance, docking of 2-aryl-quinoline-4-carboxylic acid derivatives against Leishmania major N-myristoyltransferase (LmNMT) has shown strong predicted binding energies, ranging from -9.3 to -12.3 kcal/mol. nih.gov These predictions are guided by identifying specific molecular interactions, such as:
Hydrogen Bonds: Crucial for anchoring the ligand in the binding pocket. The hydroxyl and carboxylic acid groups of the core scaffold are key hydrogen bond donors and acceptors.
Hydrophobic Interactions: The aromatic quinoline ring system often engages in π-π stacking or other hydrophobic interactions with nonpolar residues in the target's active site.
Electrostatic Interactions: The negatively charged carboxylate group can form strong electrostatic interactions with positively charged residues or metal ions in the active site. researchgate.net
While quantitative binding affinity data for this compound is not documented in the searched literature, its structure contains all the necessary functional groups to engage in these types of interactions.
Table 2: Predicted Binding Affinities for Various Quinoline Derivatives Against Selected Targets Note: This table provides examples of predicted affinities for related compounds to illustrate the typical range. Data for this compound is not specified in the cited sources.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Fluoroquinoline Derivatives | E. coli DNA Gyrase B | -6.1 to -7.2 nih.gov |
| 4-Quinoline Carboxylic Acid Derivatives | Human Dihydroorotate (B8406146) Dehydrogenase | Not specified, but good correlation found researchgate.net |
| 2-Aryl-Quinoline-4-Carboxylic Acids | Leishmania major NMT | -9.3 to -12.3 nih.gov |
Conformational Analysis and Ligand-Protein Dynamics
While docking provides a static picture of the ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. Conformational analysis explores the different spatial arrangements (conformers) of a molecule that result from the rotation around single bonds. Carboxylic acid groups, for example, can exist in syn and anti conformations, with the relative stability depending on the environment (gas phase vs. solvent). nih.gov
Molecular dynamics simulations are used to study the physical movement of atoms and molecules over time. For drug-target interactions, an MD simulation can assess the stability of a docked pose. By simulating the complex for nanoseconds, researchers can observe whether the key interactions identified in docking are maintained, providing greater confidence in the predicted binding mode. mdpi.comsemanticscholar.org Studies on quinoline-3-carboxamides (B1200007) have used MD simulations to confirm the stability of their interactions with kinases like ATM. mdpi.comresearchgate.net Such analyses for this compound would be essential to validate docking predictions and understand how it behaves within a dynamic biological environment.
Advanced Analytical Characterization Methodologies in the Research of Novel 6 Ethoxy 4 Hydroxyquinoline 3 Carboxylic Acid Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS, IR)
Structural elucidation is the foundational step in characterizing any new chemical entity. High-resolution spectroscopic methods provide unambiguous confirmation of the molecular structure of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shifts, multiplicities, and integration of proton signals reveal the connectivity of hydrogen atoms. For instance, the protons of the ethoxy group and those on the quinoline (B57606) ring system exhibit characteristic signals. researchgate.net ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule, including the distinct signals for the carbonyl carbon of the carboxylic acid and the carbons of the quinoline core. libretexts.org Studies on related hydroxyquinoline carboxylic acids have shown that NMR, particularly ¹³C and ¹⁵N NMR, can distinguish between different tautomeric forms in both solution and solid states.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. This technique is crucial for confirming the molecular formula of a synthesized derivative and distinguishing it from other compounds with the same nominal mass. The exact mass of a parent compound like Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, a derivative of the title compound, has been computed as 261.10010796 Da. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a this compound derivative, the IR spectrum would be expected to show several key absorption bands. These include a very broad peak for the O-H stretch of the carboxylic acid, typically found between 2500 and 3300 cm⁻¹, and a strong C=O (carbonyl) stretch for the carboxylic acid group around 1700-1725 cm⁻¹. pressbooks.publibretexts.orgyoutube.com Additional characteristic peaks would correspond to C-O stretching of the ethoxy group and C=C/C=N stretching within the quinoline ring. pressbooks.publibretexts.org
The table below summarizes typical spectroscopic data used for the characterization of a this compound derivative.
| Technique | Observation | Interpretation |
| ¹H NMR | Signals at ~1.4 ppm (triplet), ~4.1 ppm (quartet) | Protons of the ethoxy (-OCH₂CH₃) group |
| Signals in the aromatic region (~7.0-8.5 ppm) | Protons on the quinoline ring system | |
| A broad singlet at >10 ppm | Acidic proton of the carboxylic acid (-COOH) | |
| ¹³C NMR | Signal at ~160-180 ppm | Carbonyl carbon of the carboxylic acid |
| Signals in the aromatic region (~110-150 ppm) | Carbons of the quinoline ring | |
| HRMS | Precise mass-to-charge (m/z) ratio | Confirms the elemental formula (e.g., C₁₂H₁₁NO₄ for the parent acid) |
| IR | Broad band at ~2500-3300 cm⁻¹ | O-H stretch of the carboxylic acid |
| Strong, sharp band at ~1700-1725 cm⁻¹ | C=O stretch of the carboxylic acid | |
| Bands at ~1000-1300 cm⁻¹ | C-O stretching vibrations (ether and acid) |
Chromatographic Techniques for Purity Assessment and Isolation of Analogues
Chromatography is essential for separating components of a reaction mixture and for assessing the purity of the final compound. For derivatives of this compound, a combination of chromatographic methods is typically employed.
Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress. It helps in identifying the formation of the product and the consumption of starting materials by comparing the retention factors (Rf) of spots on the TLC plate under UV light.
Column Chromatography is the standard method for purification and isolation. The crude product from a synthesis is passed through a stationary phase (commonly silica (B1680970) gel) using a specific mobile phase (a solvent or mixture of solvents). Different components of the mixture travel through the column at different rates, allowing for the collection of the desired compound in pure fractions. The selection of the solvent system is critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for both purification (preparative HPLC) and high-resolution purity analysis (analytical HPLC). In synthesis procedures for related 4-hydroxyquinoline (B1666331) derivatives, HPLC is a key tool for final purity verification. mdpi.com The technique provides quantitative data on purity by measuring the area of the peak corresponding to the compound of interest against any impurity peaks.
X-ray Crystallography for Solid-State Structural Analysis of Quinoline Derivatives
For quinoline derivatives, X-ray crystallography can confirm the planarity of the ring system and determine the spatial arrangement of substituents. For example, a study on a related 7-ethoxy-6,8-difluoro-4-oxo-1-pyridin-2-ylmethyl-1,4-dihydro-quinoline-3-carboxylic acid provided detailed structural information from its crystal structure. researchgate.net Such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack in a crystal lattice. This information is invaluable for structure-activity relationship (SAR) studies and for computational modeling, such as molecular docking. mdpi.commdpi.com
Below is a table with representative data that can be obtained from an X-ray crystallographic analysis of a quinoline derivative.
| Parameter | Example Data (from a related structure) | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |
| Unit Cell Dimensions | a = 8.5 Å, b = 15.2 Å, c = 12.9 Å, β = 98.5° | Precise dimensions of the repeating crystal unit |
| Bond Lengths | C=O: ~1.22 Å; C-O: ~1.34 Å | Confirms double and single bond character |
| Hydrogen Bonding | O-H···O distance of ~2.6 Å | Identifies key intermolecular interactions |
Spectroscopic Probes for Investigating Compound-Target Interactions (e.g., Fluorescence Microscopy for DNA binding)
Understanding how a compound interacts with its biological target is critical for drug discovery. Quinoline derivatives are known to possess fluorescent properties, making them suitable for use as spectroscopic probes to study these interactions. nih.govacs.org Fluorescence-based techniques are highly sensitive and can provide insights into binding events at the molecular level. nih.govuni-muenchen.de
When a fluorescent quinoline derivative binds to a biological macromolecule, such as DNA or a protein, its fluorescence properties often change. nih.govmdpi.com These changes can manifest as:
An increase or decrease in fluorescence intensity: Binding can either enhance fluorescence by restricting molecular motion or quench it through interactions with the target.
A shift in the emission or absorption wavelength: The change in the local environment's polarity upon binding can cause a shift (either blue or red) in the fluorescence spectrum.
Medicinal Chemistry and Drug Design Principles for 6 Ethoxy 4 Hydroxyquinoline 3 Carboxylic Acid Scaffold
4-Quinolone-3-carboxylic Acid as a Privileged Structure in Drug Discovery
In the field of drug discovery, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The 4-quinolone-3-carboxylic acid motif is a classic example of such a scaffold. nih.govresearchgate.net This structural unit is not only a key component of numerous antibacterial agents since 1962 but has also been identified in molecules targeting a range of other diseases. nih.govresearchgate.net
The versatility of this scaffold stems from its unique electronic and structural properties. The bicyclic system provides a rigid core that can be appropriately decorated with various functional groups at different positions. This allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties to achieve potent and selective interactions with a specific biological target.
The established pharmacological history of this scaffold means that a wealth of knowledge exists regarding its synthesis, structure-activity relationships (SAR), and metabolic pathways. This pre-existing information makes the 4-quinolone-3-carboxylic acid motif an attractive starting point for developing new therapeutic agents for various conditions, including cancer, HIV, and inflammatory diseases, thereby reducing the time and resources required for initial drug development phases. nih.govresearchgate.net
Table 1: Diverse Biological Activities of the 4-Quinolone-3-carboxylic Acid Scaffold
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Antibacterial | Infectious Diseases | nih.govresearchgate.net |
| Antitumor | Oncology | nih.govresearchgate.net |
| Anti-HIV-1 Integrase | Virology | nih.govresearchgate.net |
| Cannabinoid Receptor (CB2) Modulation | Neurology, Immunology | nih.govnih.gov |
| Anticancer | Oncology | nih.govsemanticscholar.org |
Lead Compound Identification and Optimization Strategies
The process of discovering a new drug often begins with a "lead compound," a molecule that shows a desired pharmacological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. danaher.com For the 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid scaffold, lead identification can occur through high-throughput screening of compound libraries or through rational design based on the known privileged nature of the core structure.
Once a lead compound is identified, lead optimization becomes the critical next step. This iterative process involves systematically modifying the chemical structure of the lead to enhance its desirable properties. danaher.com For the 4-hydroxyquinoline-3-carboxylic acid framework, optimization strategies often focus on modifications at specific positions of the quinoline (B57606) ring system.
Key Optimization Strategies:
N-1 Position: The substituent at the N-1 position is crucial for potency. Groups like ethyl, cyclopropyl (B3062369), and substituted phenyl rings have been shown to yield potent compounds. The addition of a fluorine atom to an N-1 alkyl substituent can improve activity against Gram-positive bacteria. youtube.com
C-3 Position: The carboxylic acid group at the C-3 position is generally considered essential for the primary activity of many quinolones, such as antibacterial effects. Modification of this group often leads to a decrease in activity. However, replacing it with bioisosteres like an isothiazolo group has, in some cases, resulted in compounds with significantly increased in vitro potency. youtube.com
C-7 Position: The C-7 position is a common site for modification to influence antibacterial spectrum and potency. Introducing different substituents can modulate the molecule's ability to penetrate bacterial cells and inhibit its target enzymes. Correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids has shown that cellular inhibition is related to the lipophilicity (π) of the substituent. nih.gov
Table 2: Structure-Activity Relationship (SAR) of Quinolone-3-Carboxylic Acids
| Position | Modification | Impact on Activity | Reference |
|---|---|---|---|
| N-1 | Ethyl, Cyclopropyl, Fluorophenyl | Increased potency | youtube.com |
| C-2 | Introduction of substituents | Generally disadvantageous | youtube.com |
| C-3 | Modification of carboxylic acid | Often decreases activity | youtube.com |
| C-4 | Removal of oxo group | Essential for activity | youtube.com |
Hybridization Approaches in the Design of Novel this compound Derivatives
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (distinct molecular fragments with known biological activity) into a single hybrid molecule. mdpi.com The goal is to create a new compound with an improved affinity and efficacy profile, or with a dual mechanism of action. The quinoline scaffold is an excellent candidate for this approach due to its synthetic tractability and established biological importance. frontiersin.org
By linking the this compound core to other bioactive moieties, researchers can develop novel derivatives with enhanced or entirely new pharmacological activities. For instance, quinoline-chalcone hybrids have been designed and synthesized as potential anticancer agents, leveraging the known antiproliferative properties of both scaffolds. mdpi.com Similarly, tacrine-quinoline hybrids have been developed as multifunctional agents for Alzheimer's disease, incorporating the cholinesterase inhibitory activity of tacrine (B349632) and the metal-chelating properties of an 8-hydroxyquinoline (B1678124) fragment. mdpi.com This strategy aims to create a single molecule that can address multiple pathological factors of a complex disease.
Repurposing Pharmacologies of Quinoline Derivatives
Drug repurposing, or repositioning, is the process of identifying new therapeutic uses for existing, approved drugs. This approach offers significant advantages over traditional drug development, including reduced timelines and costs, as the safety and pharmacokinetic profiles of the drugs are already well-established. nih.gov
The broad spectrum of biological activities associated with the quinoline scaffold makes its derivatives prime candidates for repurposing. orientjchem.org A prominent example is the investigation of quinoline-based antimalarial drugs, such as chloroquine (B1663885) and hydroxychloroquine, for other conditions. These compounds are known to be lysosomotropic, meaning they accumulate in lysosomes and alter their pH, a mechanism that has been explored for potential antiviral effects, for instance against SARS-CoV-2. nih.gov The diverse pharmacological portfolio of quinoline derivatives, including anti-inflammatory, anticancer, and antiviral effects, suggests a rich potential for discovering new applications for compounds based on the this compound scaffold. nih.govorientjchem.org
Design of Compounds with Improved Pharmacological Profiles and Reduced Off-Target Effects
A major goal of modern drug design is to create molecules that are not only potent but also highly selective for their intended biological target. High selectivity minimizes off-target effects, which are often the cause of adverse drug reactions. For the this compound scaffold, medicinal chemists employ several strategies to enhance pharmacological profiles and reduce unwanted side effects.
Computational methods play a crucial role in this process, allowing for the design of derivatives with better pharmacokinetic and pharmacodynamic properties. orientjchem.org Structure-activity relationship (SAR) studies are fundamental to understanding how different substituents on the quinoline ring affect target binding and selectivity. nih.gov For example, by systematically altering substituents, it is possible to design compounds that show high potency against cancer cells while having minimal toxicity towards normal cells. semanticscholar.orgnih.gov
Another key strategy is scaffold modification. For instance, shifting from a 4-quinolone to a 4-hydroxy-2-quinolone structure has led to the discovery of highly potent and selective cannabinoid type-2 receptor (CB2R) ligands with significantly improved aqueous solubility, a critical physicochemical property for drug development. nih.gov This demonstrates how subtle changes to the core structure can lead to profound improvements in both the pharmacological profile and the drug-like properties of the resulting compounds.
Future Research Directions and Therapeutic Prospects for 6 Ethoxy 4 Hydroxyquinoline 3 Carboxylic Acid
Exploration of Novel Biological Targets for Quinoline-Based Therapeutics
The therapeutic versatility of the quinoline (B57606) scaffold stems from its ability to interact with a diverse range of biological targets. nih.govnih.gov While initial research may focus on established mechanisms, future investigations for 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid should explore novel and dual-target approaches to address complex diseases and circumvent resistance.
Several emerging targets for quinoline derivatives have been identified, presenting fertile ground for investigation:
Dual Kinase Inhibition: In oncology, targeting multiple signaling pathways simultaneously is a promising strategy to overcome resistance. nih.gov Quinoline-based compounds have been successfully designed as dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are crucial in many cancer types. nih.govrsc.org
Epigenetic Modulation: The simultaneous inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) is a novel cancer therapy strategy. acs.org Quinoline-based hydroxamic acid derivatives have emerged as potent dual inhibitors of DNMT1 and HDAC1, showcasing the scaffold's potential in epigenetic drug discovery. acs.orgacs.org Some novel quinoline compounds have also been shown to induce the degradation of DNMT proteins, adding another layer to their mechanism of action. mdpi.com
Metabolic Enzyme Inhibition: Dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, is a validated target for cancer and autoimmune disorders. nih.gov Structure-guided design has led to potent quinoline-4-carboxylic acid inhibitors of DHODH, suggesting a potential therapeutic avenue for derivatives like this compound. nih.gov
Other Novel Targets: A functional proteomics approach identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs, which could provide new insights into their mechanisms of action in various diseases. drugbank.com
| Target Class | Specific Targets | Therapeutic Area | Rationale for Exploration |
|---|---|---|---|
| Protein Kinases | EGFR, HER-2 | Oncology | Potential for dual inhibition to overcome resistance to single-target therapies. nih.govrsc.org |
| Epigenetic Enzymes | DNMTs, HDACs | Oncology | Synergistic anti-tumor effect by targeting coordinated DNA methylation and histone deacetylation. acs.org |
| Metabolic Enzymes | DHODH | Oncology, Autoimmune Diseases | Inhibition of pyrimidine synthesis halts the proliferation of rapidly dividing cells. nih.gov |
| Redox Enzymes | ALDH1, QR2 | Various | Identified as selective quinoline-binding proteins, offering potential for novel mechanisms of action. drugbank.com |
Development of Advanced Synthetic Routes for Scalable Production and Derivatization
To fully explore the therapeutic potential of this compound, the development of efficient, scalable, and versatile synthetic routes is paramount. These routes must not only allow for the large-scale production of the parent compound but also facilitate the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Traditional methods for quinoline synthesis, while foundational, can be limited in scope and yield. frontiersin.org Modern synthetic chemistry offers several advanced strategies applicable to this target:
Multicomponent Reactions: Reactions like the Pfitzinger reaction, which can be used to construct the quinoline core from isatins and carbonyl compounds, are valuable for creating substituted quinoline-4-carboxylic acids. nih.gov
Catalytic Cascade Reactions: Copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct and efficient method for synthesizing 2-substituted quinolines. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling: Suzuki cross-coupling reactions are highly effective for the derivatization of the quinoline scaffold, allowing for the introduction of various aryl and heteroaryl substituents with high functional group tolerance. nih.govorganic-chemistry.org
Ultrasound and Nanoparticle Catalysis: Modern techniques such as ultrasound-assisted synthesis and the use of metal nanoparticles as catalysts can significantly improve reaction times and yields, aligning with the principles of green chemistry. frontiersin.org
| Synthetic Strategy | Description | Advantages | Potential Application |
|---|---|---|---|
| Pfitzinger Reaction | Condensation of an isatin (B1672199) with a carbonyl compound. | Directly forms the quinoline-4-carboxylic acid core. nih.gov | Core scaffold synthesis. |
| Cascade Cyclization | A series of intramolecular reactions initiated by a single event. | High atom economy and complexity generation in a single step. organic-chemistry.org | Efficient construction of substituted quinolines. |
| Suzuki Coupling | Palladium-catalyzed reaction between an organoboron compound and a halide. | High functional group tolerance, versatile for derivatization. nih.gov | Modification of the quinoline scaffold. |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate chemical reactions. | Reduced reaction times, increased yields, greener approach. frontiersin.org | Scalable production. |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinolones
The sheer scale of chemical space necessitates computational approaches to guide and accelerate drug discovery. astrazeneca.com Artificial intelligence (AI) and machine learning (ML) are transforming this landscape, offering powerful tools to optimize the development of quinolone-based therapeutics like this compound. nih.gov
The integration of AI/ML can impact virtually every stage of the drug discovery pipeline:
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel drug targets for which a quinoline scaffold might be effective.
Virtual Screening and Hit Identification: Machine learning models, such as graph neural networks and deep learning algorithms, can screen millions or even billions of virtual compounds to predict their binding affinity for a specific target. astrazeneca.comnews-medical.net This allows for the prioritization of derivatives of this compound for synthesis and testing.
De Novo Drug Design: Generative AI models can design entirely new quinoline-based molecules with desired properties, such as high potency and selectivity, by learning from the chemical structures of known active compounds. harvard.edu
ADMET Prediction: A major cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI/ML models can predict these properties early in the discovery process, enabling chemists to design molecules with a higher probability of success in preclinical and clinical development. nih.gov
| Discovery Stage | AI/ML Application | Potential Impact on this compound Development |
|---|---|---|
| Target Identification | Analysis of biological 'big data' to find novel targets. | Identifying new diseases or pathways where the compound's scaffold could be effective. |
| Hit Identification | Virtual screening of large compound libraries. news-medical.net | Rapidly assessing a virtual library of derivatives for potential activity against a chosen target. |
| Lead Optimization | Predictive modeling for potency, selectivity, and ADMET properties. nih.gov | Guiding chemical modifications to improve the drug-like properties of the parent compound. |
| Preclinical Studies | Predicting potential toxicity and off-target effects. | Reducing the risk of late-stage failure by identifying potential liabilities early. |
Preclinical and Clinical Development Implications of Quinoline Scaffolds in Research
The extensive history of the quinoline scaffold in medicine provides a strong foundation for the preclinical and clinical development of new derivatives. researchgate.netacs.org Numerous quinoline-based drugs have received FDA approval and are used to treat a wide range of conditions, including cancer, malaria, and infections, which validates the scaffold's drug-like properties. acs.orgnih.gov
The successful trajectory of other quinoline compounds offers important insights for the development of this compound:
Proven Therapeutic Relevance: The quinoline core is a component of kinase inhibitors like Lenvatinib and topoisomerase inhibitors like Camptothecin, demonstrating its ability to form the basis of effective anticancer agents. researchgate.netacs.org This precedent increases the likelihood that novel derivatives can be successfully advanced.
Established SAR and Optimization Pathways: Decades of research on quinoline derivatives have generated a wealth of knowledge on structure-activity relationships. nih.gov For instance, substitutions at different positions on the quinoline ring are known to modulate activity, selectivity, and pharmacokinetic properties. This knowledge can guide the optimization of this compound.
Navigating Development Hurdles: The challenges encountered by previous quinoline drugs, such as issues with bioavailability or toxicity, provide valuable lessons. researchgate.net Researchers developing new derivatives can proactively design molecules to mitigate these known risks. Preclinical studies with quinoline-based compounds have demonstrated significant tumor growth inhibition in animal models, paving the way for clinical trials. acs.org
Addressing Challenges in Quinoline-Based Drug Development (e.g., resistance mechanisms, selectivity)
Despite the success of the quinoline scaffold, its development is not without challenges. Addressing these issues proactively is crucial for the successful translation of this compound from a laboratory compound to a clinical therapeutic.
Key challenges and potential strategies include:
Drug Resistance: A significant hurdle for antimicrobial and anticancer agents is the development of resistance. nih.govresearchgate.net Strategies to combat this include designing hybrid molecules that incorporate a second pharmacophore with a different mechanism of action. frontiersin.org This dual-action approach can make it more difficult for resistance to emerge.
Target Selectivity: Many quinoline-based drugs, particularly kinase inhibitors, must be highly selective to avoid off-target effects and associated toxicities. nih.gov Achieving selectivity can be difficult, as many targets share structural similarities. Rational drug design, guided by structural biology and computational modeling, can be employed to engineer derivatives that fit precisely into the desired target's binding site while avoiding others. mdpi.com
Pharmacokinetics and Bioavailability: Issues such as poor water solubility or rapid metabolism can limit the therapeutic potential of a compound. researchgate.net The derivatization of this compound, for instance by adding or modifying side chains, can be used to optimize its pharmacokinetic profile for a specific therapeutic application. frontiersin.org
Toxicity: Understanding the structure-toxicity relationship is critical. mdpi.com Careful molecular design and comprehensive preclinical toxicology studies are necessary to identify and eliminate structural features that may lead to adverse effects. mdpi.com
By leveraging advanced synthetic methods, integrating computational tools, and learning from the extensive history of quinoline-based drug development, researchers can systematically address these challenges and unlock the full therapeutic potential of this compound.
Q & A
What are the optimized synthetic routes for 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?
The compound is synthesized via the Gould–Jacobs reaction , starting with condensation of an aniline derivative and ethyl acetoacetate, followed by cyclization and oxidation. Key factors include:
- Catalyst selection : Strong acids (e.g., H₂SO₄) enhance cyclization efficiency.
- Temperature : Elevated temperatures (100–120°C) improve reaction kinetics but may require controlled conditions to avoid side products.
- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) ensures >95% purity for research-grade material .
Industrial-scale synthesis employs continuous flow reactors to optimize yield (>80%) and reduce byproduct formation .
How does the ethoxy group at position 6 influence the compound’s biological activity compared to other quinoline derivatives?
The 6-ethoxy substituent enhances:
- Lipophilicity : Improves membrane permeability, critical for antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus).
- Target binding : Stabilizes interactions with bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication (MIC <0.39 µg/mL for related quinolines) .
In contrast, 8-ethoxy analogs (e.g., 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid) show reduced solubility and altered binding kinetics due to steric hindrance .
What methodological approaches are used to assess the compound’s cytotoxicity in resistant cancer models?
- In vitro assays : Resistant colon adenocarcinoma cell lines are treated with IC₅₀ doses (10–50 µM), followed by viability assays (MTT or ATP-based luminescence).
- Mechanistic studies : Flow cytometry evaluates apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- Resistance modulation : Co-treatment with P-glycoprotein inhibitors (e.g., verapamil) identifies efflux pump involvement .
How do conflicting MIC values in antimicrobial studies impact data interpretation?
Discrepancies arise from:
- Strain variability : Bacillus subtilis may exhibit MICs 2–4× higher than S. aureus due to cell wall differences.
- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion affects solubility and activity .
- Structural analogs : Related quinolines with halogen substituents (e.g., 6-bromo derivatives) show lower MICs (<0.39 µg/mL), highlighting the ethoxy group’s role in moderate activity .
What advanced techniques validate the compound’s enzyme inhibition mechanisms?
- Kinetic assays : Monitor NADPH depletion spectrophotometrically (340 nm) to quantify quinoline oxidoreductase inhibition.
- X-ray crystallography : Resolves binding modes with bacterial topoisomerase IV (PDB ID: 3TTZ homologs).
- Molecular docking : Simulations (AutoDock Vina) predict binding affinities (ΔG < -8 kcal/mol) at the ATP-binding pocket .
How does the compound’s fluorescence properties enable applications in metal ion sensing?
The carboxylic acid and hydroxy groups form chelation sites for transition metals (e.g., Fe³⁺, Cu²⁺), inducing:
- Quenching effects : Detectable via fluorescence spectroscopy (λₑₓ = 350 nm, λₑₘ = 450 nm).
- Selectivity : Minimal interference from alkali metals (Na⁺, K⁺) at physiological concentrations .
What strategies mitigate solubility challenges in biological assays?
- Co-solvents : 10% DMSO in PBS maintains solubility up to 10 mM.
- Prodrug derivatization : Ethyl esterification (e.g., this compound ethyl ester) improves aqueous compatibility (logP reduced by 1.5) .
How do structural modifications at position 3 (carboxylic acid) affect pharmacokinetics?
- Esterification : Ethyl esters enhance oral bioavailability (Cₘₐₓ = 2.1 µg/mL in rat models).
- Amidation : Conjugation with glycine increases renal excretion (t₁/₂ = 1.8 hrs vs. 4.2 hrs for parent compound) .
What analytical methods ensure batch-to-batch consistency in research-grade material?
- HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient (retention time = 8.2 min).
- NMR : ¹H NMR (DMSO-d₆) confirms substituent positions (δ 1.35 ppm for ethoxy -CH₃) .
How does the compound compare to FDA-approved quinolones (e.g., ciprofloxacin) in target selectivity?
- Broad-spectrum quinolones : Target both DNA gyrase (Gram-negative) and topoisomerase IV (Gram-positive).
- 6-Ethoxy derivative : Selective for topoisomerase IV (Ki = 0.8 µM), reducing off-target effects in eukaryotic cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
